Pim1-IN-1
描述
PIM1-IN-1 是一种选择性抑制剂,靶向 Moloney 鼠白血病病毒 1 (PIM1) 激酶的整合位点。PIM1 激酶是一种丝氨酸/苏氨酸蛋白激酶,在细胞存活、增殖和分化中起着至关重要的作用。 它与多种癌症有关,包括血液系统恶性肿瘤和实体瘤 .
属性
分子式 |
C25H30N8O2 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine |
InChI |
InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3 |
InChI 键 |
BKDLGAKRAHVMNP-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4 |
产品来源 |
United States |
准备方法
合成路线和反应条件: PIM1-IN-1 可以通过一系列涉及形成关键中间体的化学反应来合成。合成通常涉及在受控温度和压力条件下使用有机溶剂和催化剂。 有关合成路线和反应条件的具体细节通常是专有的,并且可能因制造商而异 .
工业生产方法: this compound 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件以确保高产率和纯度。 该过程可能包括多个纯化步骤,例如结晶和色谱法,以分离最终产物 .
化学反应分析
反应类型: PIM1-IN-1 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化物或胺类亲核试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代化合物 .
科学研究应用
In Vitro Studies
Pim1-IN-1 has been evaluated across several cancer cell lines:
- Lymphoma Cell Lines : In studies involving Raji and Daudi cells, treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM, with a nearly complete inhibition at 40 µM .
| Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| Daudi | 10 | 50 |
| Daudi | 40 | 98 |
| Raji | 20 | 50 |
| Raji | 40 | ~85 |
In Vivo Studies
In mouse models, particularly with prostate cancer cells such as DU145 and TRAMP-C1, this compound demonstrated:
- Tumor Growth Inhibition : Treatment led to a marked decrease in tumor volume compared to control groups. The mechanism involved downregulation of PIM-1 expression and activation of apoptotic pathways .
Combination Therapies
This compound shows promise when used in combination with other chemotherapeutics:
- Synergistic Effects : When combined with cisplatin or epirubicin, the antitumor activity of this compound was significantly enhanced, suggesting potential for combination therapies in clinical settings .
Targeting Stemness Phenotypes
Research indicates that PIM-1 may play a role in maintaining stem-like properties in cancer cells:
- Stem Cell Resistance : By inhibiting PIM-1, this compound could potentially reduce the stemness characteristics of tumors, making them more susceptible to conventional therapies .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different cancer types:
- Prostate Cancer : A study demonstrated that silencing PIM-1 using siRNA or small molecule inhibitors like this compound led to decreased proliferation and increased apoptosis in PC3 prostate cancer cells .
- Hematological Malignancies : Inhibitors like this compound have been shown to effectively reduce tumor growth and enhance apoptosis in leukemia models .
作用机制
PIM1-IN-1 通过选择性抑制 PIM1 激酶的活性来发挥其作用。抑制 PIM1 激酶会破坏参与细胞存活、增殖和分化的各种信号通路。这会导致肿瘤生长抑制和癌细胞凋亡的诱导。 涉及的分子靶标和通路包括 JAK-STAT 和 PI3K-AKT 通路 .
类似化合物:
PIM2-IN-1: 另一种靶向 PIM2 激酶的选择性抑制剂。
PIM3-IN-1: PIM3 激酶的选择性抑制剂。
TP-3654: 一种目前正在临床研究中的选择性 PIM1 激酶抑制剂
独特性: this compound 的独特性在于其对 PIM1 激酶的高度选择性,使其成为研究 PIM1 在各种生物过程和疾病中的特定作用的宝贵工具。 它的选择性还减少了脱靶效应,增强了其治疗潜力 .
相似化合物的比较
PIM2-IN-1: Another selective inhibitor targeting PIM2 kinase.
PIM3-IN-1: Selective inhibitor for PIM3 kinase.
TP-3654: A selective PIM1 kinase inhibitor currently under clinical investigation
Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .
生物活性
Pim1-IN-1 is a selective small-molecule inhibitor targeting the PIM1 kinase, which plays a significant role in various cancers, including hematological malignancies and solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential as a therapeutic agent.
Overview of PIM1 Kinase
PIM1 (Proviral Integration site for Moloney Murine Leukemia Virus 1) is a serine/threonine kinase that is constitutively active and involved in cell survival, proliferation, and apoptosis. Overexpression of PIM1 is associated with poor prognosis in several cancers, including prostate cancer and triple-negative breast cancer (TNBC) . The kinase's activity is regulated through various signaling pathways, primarily involving cytokines such as IL-3 and GM-CSF .
This compound inhibits PIM1 kinase activity by binding to its ATP-binding site, thereby preventing phosphorylation of downstream targets involved in cell survival and proliferation. This inhibition leads to:
- Decreased cell viability : In vitro studies have shown that this compound treatment reduces the viability of cancer cells expressing high levels of PIM1.
- Induction of apoptosis : The compound promotes apoptosis in cancer cells by disrupting the PIM1/Hsp90 complex, leading to decreased levels of anti-apoptotic proteins such as Bad and increased activation of caspase-9 .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Prostate Cancer : In SCID mice injected with DU145 prostate cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .
- Triple-Negative Breast Cancer : In TNBC models, this compound not only inhibited tumor growth but also sensitized cells to standard chemotherapeutic agents .
Data Table: Efficacy of this compound in Various Cancer Models
Potential Clinical Applications
Given its mechanism of action and efficacy in preclinical studies, this compound holds promise for clinical applications:
- Combination Therapy : The compound may be particularly effective when used alongside existing chemotherapeutics, enhancing their efficacy while reducing resistance mechanisms observed in tumors .
- Biomarker Development : PIM1 expression levels could serve as a biomarker for patient selection in clinical trials involving this compound .
常见问题
Basic Research Questions
Q. What experimental controls are essential when assessing Pim1-IN-1 specificity in kinase inhibition assays?
- Methodological Answer : Include positive controls (e.g., known Pim1 inhibitors like SGI-1776) and negative controls (e.g., inactive analogs of this compound) to validate assay specificity. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Dose-response curves should be replicated across ≥3 independent experiments to confirm IC₅₀ consistency .
- Data Interpretation : A ≥10-fold selectivity over closely related kinases (e.g., Pim2/Pim3) is recommended to confirm specificity. Statistical analysis (e.g., two-way ANOVA) must account for batch effects in cell-based assays .
Q. How should researchers design dose-response studies for this compound to ensure reproducibility?
- Protocol Optimization : Use logarithmic serial dilution (e.g., 0.1 nM–10 µM) to capture full dynamic range. Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline activity. Pre-incubate cells with this compound for ≥1 hour to ensure target engagement .
- Statistical Rigor : Report Hill slopes and R² values for curve fitting. Outliers should be defined using methods like Grubbs’ test (α=0.05) to minimize false positives .
Q. What in vitro models are most appropriate for validating this compound’s anti-proliferative effects?
- Model Selection : Use Pim1-overexpressing cell lines (e.g., LNCaP for prostate cancer) with isogenic controls. For viability assays, combine ATP-based methods (CellTiter-Glo®) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
- Limitations : Address potential confounding factors like Myc co-activation, as Pim1 synergizes with Myc-driven pathways. Include Myc knockdown models to isolate Pim1-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Compare in vitro IC₅₀ values with achievable in vivo drug levels .
- Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) for off-target activity. Use cassette dosing in preclinical models to assess combinatorial effects .
Q. What strategies optimize this compound’s therapeutic window in combination therapies?
- Synergy Screening : Use Chou-Talalay combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., docetaxel). Prioritize combinations showing enhanced efficacy in Pim1-high tumors via RNA-seq stratification .
- Toxicity Mitigation : Monitor hematological/ hepatic toxicity in murine models using serum biomarkers (ALT, AST). Adjust dosing schedules to minimize overlap with cytotoxic agents’ peak toxicity periods .
Q. How should contradictory findings about this compound’s role in apoptosis be addressed?
- Context-Dependent Mechanisms : Stratify results by cellular stress conditions (e.g., hypoxia, nutrient deprivation). Use CRISPR-Cas9 Pim1 knockouts to isolate apoptosis pathways (e.g., BAD phosphorylation vs. mTOR cross-talk) .
- Data Harmonization : Apply multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated upon Pim1 inhibition .
Methodological Frameworks
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism®. Report 95% confidence intervals for IC₅₀/EC₅₀ values .
- Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., I² statistic) .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
